1-(2-Aminoethyl)piperidin-4-one hydrochloride

Catalog No.
S12547540
CAS No.
M.F
C7H15ClN2O
M. Wt
178.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)piperidin-4-one hydrochloride

Product Name

1-(2-Aminoethyl)piperidin-4-one hydrochloride

IUPAC Name

1-(2-aminoethyl)piperidin-4-one;hydrochloride

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

InChI

InChI=1S/C7H14N2O.ClH/c8-3-6-9-4-1-7(10)2-5-9;/h1-6,8H2;1H

InChI Key

PUEWBUCZQGKRPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCN.Cl

1-(2-Aminoethyl)piperidin-4-one hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and an aminoethyl side chain. Its molecular formula is C7H15ClN2OC_7H_{15}ClN_2O, with a molecular weight of approximately 178.66 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in research and industry .

This compound is structurally related to other piperidine derivatives, which are known for their diverse biological activities. Its structure allows for potential interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Due to the presence of functional groups in its structure. Some notable reactions include:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or Schiff bases, which are important intermediates in organic synthesis .
  • Alkylation Reactions: The amino group can be alkylated to form more complex derivatives, expanding its utility in chemical synthesis.
  • Reduction Reactions: The carbonyl group in the piperidinone can be reduced to alcohols or other functional groups, allowing for the modification of its properties.

These reactions make 1-(2-Aminoethyl)piperidin-4-one hydrochloride a versatile building block in organic synthesis.

Research indicates that 1-(2-Aminoethyl)piperidin-4-one hydrochloride may exhibit significant biological activity, particularly as a modulator of trace amine-associated receptor 1 (TAAR1). It has been shown to activate this receptor with an effective concentration (EC50) of approximately 0.507 μM, indicating its potential as a therapeutic agent for conditions like schizophrenia .

Additionally, compounds derived from this structure have been explored for their neuropharmacological effects, suggesting that they may influence neurotransmitter systems involved in mood regulation and cognition.

The synthesis of 1-(2-Aminoethyl)piperidin-4-one hydrochloride can be achieved through various methods:

  • Starting from Piperidin-4-one: The synthesis typically begins with piperidin-4-one, which can be reacted with ethylenediamine or similar reagents to introduce the aminoethyl side chain.
  • Hydrochloride Formation: The hydrochloride salt is formed by treating the base form of the compound with hydrochloric acid, enhancing its solubility and stability .
  • Alternative Synthetic Routes: Various synthetic strategies have been reported in literature that involve different reagents and conditions to optimize yield and purity.

1-(2-Aminoethyl)piperidin-4-one hydrochloride finds applications across multiple fields:

  • Pharmaceutical Development: Due to its potential activity at TAAR1, it is being investigated for therapeutic applications in treating psychiatric disorders.
  • Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Research Tool: The compound is used in biochemical studies to elucidate receptor interactions and mechanisms of action related to neurotransmitter systems.

Interaction studies involving 1-(2-Aminoethyl)piperidin-4-one hydrochloride have focused primarily on its binding affinity and efficacy at TAAR1. These studies suggest that modifications to the piperidine core or side chains can significantly alter its pharmacological profile, highlighting the importance of structure-activity relationships (SAR) in drug design .

Furthermore, investigations into its interactions with other receptors may provide insights into polypharmacology and the development of multi-target drugs.

Several compounds share structural similarities with 1-(2-Aminoethyl)piperidin-4-one hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(2-Aminoethyl)piperidineSimilar piperidine corePrimarily studied for central nervous system effects
1-(3-Aminopropyl)piperidin-4-oneLonger alkyl chainDifferent receptor interaction profile
N-Methyl-1-(2-aminoethyl)piperidin-4-oneMethyl substitution on nitrogenPotentially altered pharmacokinetics
1-(2-Aminobutyl)piperidin-4-oneExtended alkyl chainMay exhibit different biological activities

These compounds illustrate variations in side chains and functional groups that can lead to distinct biological activities and therapeutic potentials. The uniqueness of 1-(2-Aminoethyl)piperidin-4-one hydrochloride lies in its specific receptor modulation capabilities and its role as a precursor for further synthetic modifications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

178.0872908 g/mol

Monoisotopic Mass

178.0872908 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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